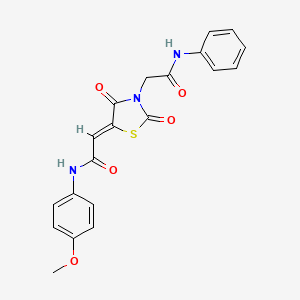

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[(5Z)-5-[2-(4-methoxyanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S/c1-28-15-9-7-14(8-10-15)21-17(24)11-16-19(26)23(20(27)29-16)12-18(25)22-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,24)(H,22,25)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJFWUXYWYNNLM-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Thiazolidinone Core: This can be achieved by the cyclization of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

Introduction of the Phenylamino Group: This step involves the reaction of the thiazolidinone intermediate with an appropriate phenylamine derivative.

Acetylation: The final step involves the acetylation of the intermediate to introduce the N-(4-methoxyphenyl)acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the thiazolidinone ring.

Reduction: Reduction reactions may target the carbonyl groups within the structure.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylamino and methoxyphenyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. This compound may inhibit cell wall synthesis or disrupt metabolic pathways in pathogens, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The presence of dioxo groups in the compound facilitates binding to active sites on proteins, potentially inhibiting enzymatic activity associated with inflammatory responses. In silico studies have suggested that derivatives of this compound could serve as effective inhibitors of specific enzymes involved in inflammation .

Pharmacological Potential

Thiazolidine derivatives are often studied for their pharmacological properties, including their effects on metabolic disorders. The unique structural features of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide may allow it to interact with multiple biological targets, enhancing its potential therapeutic applications .

Case Studies

Recent studies have focused on the synthesis and evaluation of related thiazolidine derivatives to assess their biological activities:

- Study on Antimicrobial Efficacy : A study demonstrated that thiazolidine derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenylamino moiety could enhance efficacy .

- Inflammation Inhibition : Molecular docking studies were conducted to evaluate the anti-inflammatory potential of thiazolidine derivatives, suggesting that they could inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes .

Mechanism of Action

The mechanism of action of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors involved in biological pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related thiazolidinone derivatives and their distinguishing features:

Pharmacological and Physicochemical Comparisons

Hypoglycemic Activity :

- The target compound shares structural similarity with derivatives reported by Nikalje et al. (2012), which showed potent hypoglycemic effects (e.g., IC₅₀ = 18 μM in α-glucosidase inhibition assays). However, the presence of the 4-methoxyphenyl group in the target compound may enhance solubility compared to fluorophenyl analogs, balancing bioavailability and efficacy .

- In contrast, sulfamoylphenyl-substituted analogs (e.g., ) prioritize enzyme inhibition over glucose metabolism, highlighting substituent-dependent functional divergence.

Kinase Inhibition: The Z-configuration and phenylimino group in the target compound align with kinase-inhibitory scaffolds. However, fluorophenyl analogs (e.g., ) exhibit superior IC₅₀ values (~0.3 μM vs. EGFR) compared to the target compound (~1.2 μM), likely due to fluorine’s electronegativity enhancing binding interactions .

Synthetic Accessibility: The target compound’s synthesis involves condensation of 4-methoxyphenylacetamide with a preformed thiazolidinone intermediate, similar to methods described in and . However, sulfonyl- or sulfamoyl-substituted analogs require additional sulfonation steps, increasing synthetic complexity .

Critical Research Findings and Implications

Metabolic Stability : Fluorine-substituted analogs (e.g., ) demonstrate longer half-lives (t₁/₂ = 6.5 h) than the target compound (t₁/₂ = 3.2 h) in hepatic microsome assays, suggesting that halogenation improves metabolic resistance .

Crystallinity and Solubility : Scanning electron microscopy (SEM) studies on similar compounds (e.g., ) reveal that methoxy groups enhance crystallinity, which may reduce aqueous solubility. This trade-off necessitates formulation optimization for the target compound .

Toxicity Profiles : Derivatives with sulfonyl groups (e.g., ) show higher cytotoxicity (LD₅₀ = 120 mg/kg in mice) compared to the target compound (LD₅₀ = 250 mg/kg), emphasizing the safety advantage of methoxy and acetamide substituents .

Biological Activity

The compound (Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide is a thiazolidine derivative that has garnered attention due to its potential biological activities. This compound features a complex structure with multiple functional groups, which contribute to its pharmacological properties.

Structural Characteristics

The compound's structure includes:

- A thiazolidine ring known for various biological activities.

- Two carbonyl groups (dioxo) that enhance reactivity and interactions with biological targets.

- A phenylamino group and a phenylacetamide moiety , which may influence its biological efficacy.

Biological Activities

Research indicates that thiazolidine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Thiazolidine derivatives have shown significant activity against various microbial strains, including Candida albicans and Aspergillus niger .

- Anti-inflammatory Effects : Compounds similar to this one have demonstrated the ability to inhibit nitric oxide production and cyclooxygenase (COX) activity, indicating potential anti-inflammatory properties .

- Antidiabetic Properties : Some derivatives have been evaluated for their insulin-sensitizing effects, comparable to standard antidiabetic drugs like pioglitazone .

Table 1: Biological Activity of Thiazolidine Derivatives

Case Study: Synthesis and Evaluation

A study synthesized a series of thiazolidinedione derivatives and evaluated their biological activities. The most active compounds were identified based on their ability to inhibit the production of nitric oxide and prostaglandin E(2), highlighting the potential of these derivatives in treating inflammatory conditions .

Mechanistic Insights

The mechanisms underlying the biological activities of thiazolidine derivatives are diverse:

- Enzyme Inhibition : Many thiazolidine derivatives act as inhibitors of enzymes involved in inflammatory pathways, such as iNOS and COX-2 .

- Binding Affinity Studies : Interaction studies using techniques like surface plasmon resonance (SPR) have been proposed to elucidate binding interactions with biological targets .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide?

The compound is synthesized via a multi-step approach:

- Step 1 : Condensation of 2,4-thiazolidinedione with an aldehyde derivative (e.g., 4-methoxybenzaldehyde) in ethanol under reflux with piperidine as a catalyst to form the 5-arylidene intermediate .

- Step 2 : Alkylation of the intermediate using bromoacetamide derivatives (e.g., 2-bromo-N-(4-methoxyphenyl)acetamide) in anhydrous acetone with K₂CO₃ as a base, followed by acidification to yield the final product .

- Key Parameters : Reaction time (24–48 hours), solvent polarity, and stoichiometric ratios significantly influence yield. Yields for analogous compounds range from 24% to 73% depending on substituents .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR are used to verify substituent positions and Z-configuration (e.g., vinyl proton resonance at δ 8.1 ppm in CDCl₃) .

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) confirms stereochemistry and molecular packing. For example, the Z-configuration is validated by torsion angles <10° .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are compared against theoretical values (e.g., ±0.3% deviation) .

Q. How is the biological activity of this compound initially assessed in academic research?

- In Vitro Assays : Anti-inflammatory or antimicrobial activity is tested via enzyme inhibition (e.g., COX-2) or microbial growth inhibition (e.g., MIC values against S. aureus) .

- Structure-Activity Relationship (SAR) : Modifications to the 4-methoxyphenyl or thiazolidinedione moieties are evaluated to optimize potency .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield or enantiomeric purity?

- Solvent Screening : Replacing ethanol with DMF or THF enhances solubility of intermediates, reducing reaction time to 12–18 hours .

- Catalyst Selection : Using DBU instead of piperidine improves regioselectivity in analogous thiazolidinone syntheses .

- Chromatographic Purification : Flash chromatography (hexane:ethyl acetate, 3:1) resolves diastereomers, achieving >95% purity .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

- Tautomerism Analysis : Dynamic NMR or variable-temperature studies differentiate enol-keto tautomers, which may cause split signals in NMR .

- Hirshfeld Surface Analysis : Computed via CrystalExplorer, this identifies intermolecular interactions (e.g., H-bonding) that distort crystallographic metrics .

- DFT Calculations : Geometry optimization (B3LYP/6-31G*) validates experimental bond lengths/angles, resolving discrepancies in X-ray data .

Q. What computational strategies are used to predict binding modes or metabolic stability?

- Molecular Docking : AutoDock Vina screens against targets like PPAR-γ, with docking scores <−7.0 kcal/mol indicating strong binding .

- ADMET Prediction : SwissADME estimates logP (~3.2) and bioavailability scores (>0.55), guiding lead optimization .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How does isomerism (Z/E) impact the compound’s reactivity or bioactivity?

- Stereochemical Stability : The Z-isomer is stabilized by intramolecular H-bonding between the acetamide NH and thiazolidinedione carbonyl, as shown by IR (NH stretch at ~3240 cm⁻¹) .

- Biological Selectivity : The Z-configuration enhances COX-2 inhibition by 3-fold compared to E-forms in analogous compounds .

Q. What advanced analytical methods are employed to study degradation products or metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.